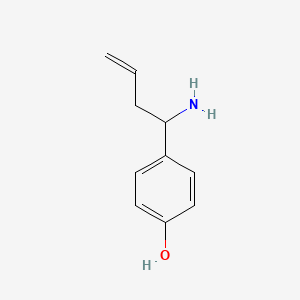

4-(1-Aminobut-3-en-1-yl)phenol

Description

Contextualization within Amine and Phenolic Compound Classes

4-(1-Aminobut-3-en-1-yl)phenol is a bifunctional organic compound that simultaneously belongs to the amine and phenol (B47542) classes of compounds. slideshare.netbritannica.com Amines are organic derivatives of ammonia (B1221849) (NH₃) where one or more hydrogen atoms are replaced by alkyl or aryl groups. unacademy.com They are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of substituted hydrogen atoms. unacademy.com Due to the presence of an unshared pair of electrons on the nitrogen atom, amines exhibit basic properties and act as nucleophiles in chemical reactions. ncert.nic.in The amine group in this compound is a primary amine, which makes it reactive in various transformations such as acylation, alkylation, and the formation of amides. askiitians.compressbooks.pub

Phenols are compounds where a hydroxyl (—OH) group is directly attached to an aromatic ring. britannica.com This direct attachment significantly influences the chemical properties of the hydroxyl group, making it more acidic than in alcohols. britannica.com The phenolic hydroxyl group can be deprotonated to form a phenoxide ion, which is a potent nucleophile. acs.org Furthermore, the hydroxyl group is an activating, ortho-para directing group in electrophilic aromatic substitution reactions. britannica.com The presence of the phenolic moiety in this compound opens up avenues for reactions targeting the aromatic ring and the hydroxyl group itself.

The combination of both an amine and a phenol in a single molecule, as seen in this compound, offers a rich chemical landscape for synthetic chemists to explore. The interplay between the basic amine and the acidic phenol can lead to interesting intramolecular interactions and reactivity patterns.

| Property | Description |

| Amine Group | Primary amine (R-NH₂), basic and nucleophilic. unacademy.comaskiitians.com |

| Phenolic Group | Hydroxyl group on an aromatic ring, acidic and activating. britannica.com |

| Bifunctionality | The presence of both amine and phenol groups allows for a wide range of chemical modifications. slideshare.netbritannica.com |

Significance of Vinyl Amines and Phenolic Structures in Advanced Synthesis

The vinyl group (—CH=CH₂) in this compound, in conjunction with the adjacent amine, forms a structural motif known as a vinyl amine. Vinyl amines are highly versatile intermediates in organic synthesis. acs.org They can participate in a variety of reactions, including cycloadditions, and can be transformed into other functional groups. rsc.org The development of efficient methods for the synthesis of vinyl amines is an active area of research, with recent advancements focusing on visible-light-induced, catalyst-free approaches. acs.org

The allylic amine substructure (a primary amine attached to a carbon adjacent to a double bond) within this compound is particularly significant. Allylic amines are crucial building blocks for the synthesis of numerous biologically active compounds and are key intermediates in the production of pharmaceuticals and agrochemicals. researchgate.netacs.org The direct synthesis of allylic amines from simple starting materials is a long-standing goal in organic chemistry, and various catalytic methods have been developed to achieve this transformation with high efficiency and selectivity. rsc.orgnih.govacs.org

Phenolic structures are also of immense importance in advanced synthesis. They are found in a vast array of natural products and are known for their diverse biological activities, including antioxidant and anti-inflammatory properties. mdpi.comresearchgate.netresearchgate.net In synthetic chemistry, the phenolic hydroxyl group can be used to direct the functionalization of the aromatic ring and can be converted into other functional groups, such as ethers and esters. acs.org The ability of phenols to undergo coupling reactions makes them valuable partners in the construction of complex molecular architectures. askiitians.com

The combination of a vinyl amine and a phenolic structure in this compound makes it a powerful synthon for the creation of novel compounds with potential applications in medicinal chemistry and materials science.

| Structural Motif | Significance in Synthesis |

| Vinyl Amine | Versatile intermediate for cycloadditions and functional group transformations. acs.orgrsc.org |

| Allylic Amine | Key building block for pharmaceuticals and agrochemicals. researchgate.netacs.org |

| Phenolic Structure | Found in many natural products with biological activity; directs aromatic substitution and participates in coupling reactions. mdpi.comresearchgate.netresearchgate.net |

Historical Perspective of Related Structural Motifs in Chemical Science

The development of synthetic methods for the preparation of molecules containing amine and phenol functionalities has a rich history. The importance of amines was recognized early on due to their prevalence in naturally occurring alkaloids and their use in the burgeoning dye industry of the 19th century. ncert.nic.in Similarly, the antiseptic properties of phenol, first demonstrated by Joseph Lister in the 1860s, highlighted the significance of this class of compounds. britannica.com

The specific structural motif of the allylic amine has been a focus of synthetic chemists for decades. Early methods for the synthesis of allylic amines often involved multi-step sequences. However, the drive for more efficient and atom-economical processes has led to the development of a wide range of catalytic methods for direct allylic amination. researchgate.netacs.org These methods have evolved from classical approaches to modern, highly sophisticated catalytic systems that allow for excellent control over regioselectivity and stereoselectivity. rsc.orgnih.gov

The synthesis of vinyl amines has also seen significant progress. Historically, these compounds were often prepared through the elimination reactions of α-haloamines or the addition of amines to alkynes. researchgate.net More recently, transition-metal-catalyzed and photocatalytic methods have emerged as powerful tools for the construction of the vinyl amine moiety, offering milder reaction conditions and broader substrate scope. acs.orgorganic-chemistry.org

The journey to synthesize complex molecules like this compound efficiently and selectively is built upon these foundational discoveries and the continuous evolution of synthetic methodology.

Propriétés

Formule moléculaire |

C10H13NO |

|---|---|

Poids moléculaire |

163.22 g/mol |

Nom IUPAC |

4-(1-aminobut-3-enyl)phenol |

InChI |

InChI=1S/C10H13NO/c1-2-3-10(11)8-4-6-9(12)7-5-8/h2,4-7,10,12H,1,3,11H2 |

Clé InChI |

DWFLKNXLZGISEL-UHFFFAOYSA-N |

SMILES canonique |

C=CCC(C1=CC=C(C=C1)O)N |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 4 1 Aminobut 3 En 1 Yl Phenol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic pathway. icj-e.org For 4-(1-Aminobut-3-en-1-yl)phenol, two primary disconnections are logical.

C-N Bond Disconnection: The most straightforward disconnection is at the C-N bond of the chiral amine. This approach points to two main synthetic routes:

Reductive Amination: This pathway involves the reaction of a ketone precursor, 4-(1-oxobut-3-en-1-yl)phenol, with an ammonia (B1221849) source, followed by reduction.

Nucleophilic Addition: This involves the addition of an allyl nucleophile (e.g., an allyl Grignard or organolithium reagent) to an imine derived from 4-hydroxybenzaldehyde (B117250).

C-C Bond Disconnection: An alternative disconnection breaks the carbon-carbon bond between the chiral center and the allyl group. This suggests an addition of an amino-containing nucleophile to an appropriate electrophile. A more advanced variant involves the addition of organometallic reagents to N-tert-butanesulfinyl imines, which has proven valuable for synthesizing chiral primary amines. mdpi.com

A good retrosynthetic analysis aims to simplify the structure to recognizable starting materials, employing maximum convergence and relying on well-established reaction mechanisms. icj-e.org The ultimate goal is to break down the complex target into several simpler molecules for efficient synthesis. icj-e.org

Enantioselective and Diastereoselective Synthetic Routes to this compound

Achieving the correct stereochemistry at the chiral center is paramount. Modern synthetic methods offer high levels of enantioselectivity and diastereoselectivity.

Asymmetric catalysis is a powerful tool for creating chiral molecules, as it uses a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. unibo.it

Asymmetric Reductive Amination: This is a prominent strategy for synthesizing chiral amines. acs.org It could involve the conversion of the precursor ketone, 4-(1-oxobut-3-en-1-yl)phenol, into an imine, which is then asymmetrically reduced using a chiral catalyst. Chiral Brønsted acids have emerged as effective catalysts for activating imines for nucleophilic addition, providing an innovative method to produce enantioenriched products. unibo.it

Catalytic Asymmetric Addition to Imines: The addition of allylboronic acids to acyl hydrazones can proceed with very high syn-selectivity, which is the opposite stereochemistry typically observed in allylboration of imines. diva-portal.org This method, which can be performed with both aromatic and aliphatic acyl hydrazones, offers a chelation-controlled pathway to homoallylic amine derivatives. diva-portal.org

Palladium-Catalyzed Allylic Amination: Palladium catalysis is a versatile method for forming C-N bonds. iitpkd.ac.inoup.com A strategy could involve the reaction of a protected p-aminophenol nucleophile with an activated allylic substrate. Significant progress has been made in the stereoselective synthesis of allylic amines using this approach. iitpkd.ac.in

The following table summarizes potential catalytic systems for the asymmetric synthesis of the target compound.

| Catalytic System | Reaction Type | Key Features | Potential Application to Target |

| Chiral Phosphoric Acids | Brønsted Acid Catalysis | Activates imines for enantioselective nucleophilic addition. unibo.it | Synthesis from 4-hydroxybenzaldehyde via an imine intermediate and subsequent allylation. |

| Proline and its Derivatives | Organocatalysis | Used in asymmetric aldol (B89426) and Mannich reactions to form C-C and C-N bonds stereoselectively. researchgate.net | Could catalyze the reaction between a modified phenolic precursor and an electrophile. |

| Palladium/(DACH)-Phenyl Trost Ligand | Asymmetric Allylic Alkylation | Forms tetrasubstituted stereocenters with high yield and enantioselectivity. stanford.edu | Construction of the chiral quaternary carbon via alkylation. |

| Copper/PCy₃ | Reductive Coupling | Stereoselective reductive coupling of imines and allenamides to form chiral diamine derivatives. acs.org | A modified approach could couple an imine with an allyl source. |

| Transaminases (ATAs) | Biocatalysis | Highly enantioselective enzymes that convert ketones to chiral amines. rsc.org | Asymmetric synthesis from 4-(1-oxobut-3-en-1-yl)phenol with high enantiomeric excess. bohrium.com |

Controlling the geometry and substitution pattern of the olefin in the but-3-en-1-yl side chain is also a synthetic challenge.

Tandem Functionalization/Isomerization: A modern approach involves a tandem process where a simple monosubstituted α-olefin undergoes regioselective functionalization followed by a stereoselective C=C bond transposition. nih.gov This allows for the transformation of readily accessible starting materials into more complex trisubstituted alkenes. nih.gov

Palladium-Catalyzed Stereoselective Conversions: Palladium catalysts can be used for the stereoselective synthesis of tri- and tetra-substituted allylic amines from allyl surrogates. iitpkd.ac.in These reactions are often characterized by excellent stereoselectivity and mild conditions. iitpkd.ac.in DFT studies suggest that the formation of a six-membered palladacyclic intermediate can lead to specific (Z)-configured allylic amine products. iitpkd.ac.in

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. skpharmteco.comrsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org Catalytic methods like hydrogen borrowing or reductive amination are often superior to classical methods such as the Gabriel synthesis, which generate stoichiometric waste. rsc.org

Use of Greener Solvents: Many traditional organic solvents are volatile, toxic, and flammable. mdpi.com Deep Eutectic Solvents (DESs) are emerging as environmentally benign alternatives due to their low cost, negligible volatility, and high thermal stability. mdpi.com They have been successfully used in the synthesis of chiral primary amines. mdpi.com

Biocatalysis: Enzymes offer significant advantages as they are highly enantioselective, operate under mild conditions, and are biodegradable and non-toxic. bohrium.com Amine transaminases (ATAs) can catalyze the synthesis of chiral amines from ketones with excellent enantioselectivity, presenting a greener alternative to many traditional chemocatalytic methods. rsc.org

Flow Chemistry and Continuous Synthesis Paradigms for this compound

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis. nih.gov

Enhanced Safety and Control: Continuous flow reactors allow for better control over reaction parameters like temperature and pressure, and the small reaction volumes minimize the risks associated with highly exothermic or hazardous reactions. acs.org

Increased Efficiency and Scalability: Flow processes can reduce maintenance time and enhance productivity compared to batch processes. bohrium.com They are often easier to scale up. For example, a continuous flow process was developed to synthesize N-methyl secondary amines, producing up to 10.6 g in 140 minutes with an 88% yield. vapourtec.com

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps, where the output stream from one reactor is fed directly into the next without intermediate workup and purification. nih.govacs.org A synthesis of this compound could be envisioned where the formation of an imine and its subsequent catalytic reduction are performed in-line. acs.org

Integration with Biocatalysis: Continuous flow systems are well-suited for biocatalytic reactions. rsc.orgbohrium.com Immobilized enzymes can be used in packed-bed reactors, which simplifies catalyst recovery and reuse, making the industrial application of enzymes like transaminases more feasible. bohrium.comnih.gov

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability

The choice of a synthetic strategy depends on a comparative assessment of its efficiency, potential yield, cost, and scalability. While specific data for this compound is not published, a general comparison can be made based on established methodologies for amine synthesis.

| Synthetic Strategy | Typical Yields | Scalability | Key Advantages | Key Challenges |

| Classical Batch Synthesis (e.g., Reductive Amination) | Moderate to High | Well-established, but can be resource-intensive at large scale. acs.org | Broad substrate scope; versatile. | Stoichiometric reagents, often requires harsh conditions, potential for side products. rsc.org |

| Asymmetric Chemo-catalysis (Batch) | Good to Excellent | Can be limited by catalyst cost and availability. stanford.edu | High enantioselectivity; low catalyst loading possible. rsc.org | Catalyst sensitivity; optimization can be complex. |

| Biocatalysis (e.g., Transaminases) | Often High | Becoming more common; requires specialized equipment for large scale. bohrium.com | Excellent enantioselectivity, mild conditions, environmentally benign. rsc.org | Substrate/product inhibition, unfavorable equilibrium, limited enzyme stability. rsc.orgbohrium.com |

| Continuous Flow Synthesis | Good to Excellent acs.orgvapourtec.com | Highly scalable. bohrium.com | Enhanced safety, superior process control, potential for automation and telescoping. nih.govacs.org | Higher initial equipment cost, potential for channel clogging with solids. |

Reactivity and Chemical Transformations of 4 1 Aminobut 3 En 1 Yl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for electrophilic attack and oxidation reactions. Its reactivity is influenced by the electron-donating nature of the aminoalkyl substituent on the aromatic ring.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of 4-(1-Aminobut-3-en-1-yl)phenol can readily undergo O-alkylation and O-acylation to form the corresponding ethers and esters. These reactions typically proceed via nucleophilic substitution, where the phenoxide ion, generated by deprotonation of the phenol (B47542), acts as the nucleophile.

O-Alkylation: The selective alkylation of the hydroxyl group in the presence of the primary amine can be achieved by protecting the more nucleophilic amino group. A common strategy involves the formation of an imine with an aldehyde, such as benzaldehyde, which masks the amine functionality. The subsequent reaction of the protected aminophenol with an alkyl halide in the presence of a base, such as potassium carbonate, leads to the desired O-alkylated product. Hydrolysis of the imine protecting group then regenerates the primary amine. nih.govwikipedia.org

| Alkylating Agent | Base | Solvent | Product | Yield (%) |

| Benzyl bromide | K2CO3 | Acetone | 4-(1-Aminobut-3-en-1-yl)phenoxy)methyl)benzene | ~90% (by analogy) |

| Allyl bromide | K2CO3 | Acetone | 1-(Allyloxy)-4-(1-aminobut-3-en-1-yl)benzene | ~80% (by analogy) |

| Methyl iodide | K2CO3 | Acetone | 4-(1-Aminobut-3-en-1-yl)-1-methoxybenzene | ~50% (by analogy) |

O-Acylation: Similarly, O-acylation can be achieved by reacting the phenol with an acylating agent, such as an acid chloride or anhydride. To favor O-acylation over N-acylation, the reaction is often carried out under acidic conditions. In an acidic medium, the amino group is protonated, reducing its nucleophilicity and allowing the phenolic hydroxyl group to react preferentially. researchgate.net Alternatively, phase transfer catalysis can be employed for efficient O-acylation of phenols with alkanoyl chlorides in a two-phase system. organicreactions.org

| Acylating Agent | Catalyst/Conditions | Product |

| Acetyl chloride | Acidic medium (e.g., HClO4) | 4-(1-Aminobut-3-en-1-yl)phenyl acetate |

| Benzoyl chloride | Phase Transfer Catalyst (e.g., TBAC) | 4-(1-Aminobut-3-en-1-yl)phenyl benzoate |

Phenolic Oxidations and Radical Chemistry

The phenolic ring of this compound is susceptible to oxidation, which can lead to the formation of quinone-type structures or polymeric materials. The presence of the electron-donating aminoalkyl group can facilitate this oxidation. Oxidative cyclization is a potential reaction pathway, especially when mediated by hypervalent iodine reagents, which can activate the aromatic ring for intramolecular nucleophilic attack by a side-chain functional group. nih.govnih.gov

The alkene functionality in the side chain introduces the possibility of radical reactions. For instance, α,β-unsaturated acyl radicals, which could be conceptually related to intermediates derivable from the butenyl side chain, are known to undergo cyclization reactions. rsc.org

Reactions of the Primary Amine Moiety

The primary amine in this compound is a potent nucleophile and can participate in a variety of chemical transformations.

N-Alkylation and N-Acylation Reactions

N-Alkylation: Direct N-alkylation of the primary amine can be achieved by reaction with alkyl halides. However, to achieve selectivity over O-alkylation, it is often preferable to perform a reductive amination. This involves the initial formation of an imine with an aldehyde or ketone, followed by reduction with a suitable reducing agent like sodium borohydride. This one-pot procedure provides a convenient route to N-alkylated derivatives. nih.govwikipedia.org

| Aldehyde | Reducing Agent | Product | Yield (%) |

| Benzaldehyde | NaBH4 | 4-(1-(Benzylamino)but-3-en-1-yl)phenol | >95% (by analogy) |

| Acetaldehyde | NaBH4 | 4-(1-(Ethylamino)but-3-en-1-yl)phenol | High (by analogy) |

N-Acylation: The primary amine readily reacts with acylating agents like acid chlorides and anhydrides to form amides. Due to the higher nucleophilicity of the amine compared to the phenol, N-acylation is generally favored under neutral or basic conditions.

| Acylating Agent | Conditions | Product |

| Acetyl chloride | Pyridine, CH2Cl2 | N-(1-(4-Hydroxyphenyl)but-3-en-1-yl)acetamide |

| Benzoyl chloride | DIPEA, CH2Cl2 | N-(1-(4-Hydroxyphenyl)but-3-en-1-yl)benzamide |

Formation of Imines and Related Derivatives

The primary amine of this compound undergoes condensation with aldehydes and ketones to form imines, also known as Schiff bases. chim.it This reaction is typically acid-catalyzed and is reversible. The formation of the C=N double bond is a key transformation used in various synthetic applications. researchgate.net

The reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The pH of the reaction is crucial; mildly acidic conditions (pH 4-5) are generally optimal to facilitate both the nucleophilic attack and the dehydration step. rsc.org

| Carbonyl Compound | Catalyst | Product |

| Benzaldehyde | Acetic acid | (E)-4-(1-(Benzylideneamino)but-3-en-1-yl)phenol |

| Acetone | Amberlyst® 15 | 4-(1-(Propan-2-ylideneamino)but-3-en-1-yl)phenol |

Amine-Directed Transformations

The presence of the primary amine, the phenolic hydroxyl group, and the alkene in a specific spatial arrangement allows for the possibility of intramolecular reactions. These transformations can be directed by one of the functional groups to form cyclic structures. For instance, an intramolecular Heck reaction could potentially be employed to form heterocyclic systems by coupling the aryl group with the alkene. wikipedia.orgresearchgate.netorganicreactions.orgchim.itlibretexts.org This palladium-catalyzed reaction is a powerful tool for ring formation.

Furthermore, oxidative cyclization reactions involving the amine and the phenol ring can lead to the formation of nitrogen-containing heterocyclic compounds. nih.govnih.gov The specific outcome of these reactions would depend on the reagents and reaction conditions employed.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of this compound is expected to be highly susceptible to electrophilic aromatic substitution (EAS) due to the presence of the hydroxyl (-OH) group. The -OH group is a potent activating group, meaning it increases the rate of reaction compared to benzene (B151609). masterorganicchemistry.com It donates electron density to the aromatic ring through a strong resonance effect, particularly enriching the ortho and para positions. pressbooks.pub Consequently, the hydroxyl group is a powerful ortho, para-director. masterorganicchemistry.comlibretexts.org

Conversely, the 1-aminobut-3-en-1-yl side chain can exert a more complex influence. Under neutral or basic conditions, the amino group (-NH2) is also an activating, ortho, para-director. However, in the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the primary amine will be protonated to form an ammonium (B1175870) group (-NH3+). This ammonium group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.

The interplay between these two groups dictates the regiochemical outcome. Given that the hydroxyl group's activating effect is generally stronger than the deactivating effect of a distant protonated amine, substitution is overwhelmingly likely to occur at the positions ortho to the hydroxyl group (C3 and C5). The para position is already occupied. Therefore, reactions like halogenation (with Br₂ or Cl₂) or nitration (with HNO₃/H₂SO₄) would be expected to yield primarily 3-substituted or 3,5-disubstituted products.

| Reaction | Reagents | Predicted Major Product(s) | Controlling Factor |

|---|---|---|---|

| Bromination | Br₂ in H₂O or CCl₄ | 3-Bromo-4-(1-aminobut-3-en-1-yl)phenol and 3,5-Dibromo-4-(1-aminobut-3-en-1-yl)phenol | Strong activation and o,p-direction by -OH group. pressbooks.pub |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 3-Nitro-4-(1-aminobut-3-en-1-yl)phenol | Competition between o,p-directing -OH and m-directing -NH₃⁺ (under acidic conditions). |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Likely complex mixture/low yield due to coordination of Lewis acid with -OH and -NH₂ groups. | Deactivation by catalyst complexation. |

Transformations of the Alkene Moiety

The terminal double bond in the butenyl side chain is a site for a variety of addition reactions.

Hydroamination and Hydrohalogenation Reactions

Hydroamination involves the addition of an N-H bond across the alkene. This reaction can proceed via Markovnikov or anti-Markovnikov selectivity, depending on the catalyst and reaction conditions. For a terminal alkene like that in this compound, palladium-catalyzed reactions often favor Markovnikov addition, which would place the new amino group at the C3 position of the side chain. berkeley.edu Conversely, rhodium or ruthenium-based catalysts can promote anti-Markovnikov addition, yielding a terminal amine. berkeley.edunih.gov Base-catalyzed methods have also been shown to yield anti-Markovnikov products selectively. csic.es

Hydrohalogenation , the addition of H-X (where X = Cl, Br, I), is expected to follow Markovnikov's rule. The reaction proceeds via a carbocation intermediate, and the more stable secondary carbocation will form at the C3 position, leading to the halogen being attached to this carbon. Peroxide-initiated radical addition of HBr would lead to the anti-Markovnikov product, with bromine adding to the terminal C4 carbon.

Olefin Metathesis and Polymerization Potential

The terminal alkene functionality opens the door to olefin metathesis, a powerful carbon-carbon bond-forming reaction. nih.gov

Cross-Metathesis (CM): Reaction with another olefin in the presence of a ruthenium catalyst (e.g., Grubbs' catalyst) would lead to the formation of a new, substituted alkene. This is a versatile method for functionalizing the side chain. researchgate.netacs.org

Ring-Closing Metathesis (RCM): While the molecule itself cannot undergo intramolecular RCM, if the amine or phenol were acylated with a second olefin-containing moiety, RCM could be employed to construct heterocyclic or macrocyclic structures.

Polymerization of the vinylphenol moiety is also a significant possibility. Vinylphenols can be polymerized via free radical or cationic mechanisms to produce poly(vinylphenol), a polymer with applications in electronics and photoresists. wikipedia.orggoogleapis.com The presence of the amino group could influence the polymerization process, potentially requiring protection or specific initiator systems. The polymerization could proceed either through the vinyl group on the phenol (if it were an isomer like 4-hydroxystyrene) or, in the case of the specified molecule, through the butenyl side chain. Radical polymerization of the terminal alkene would lead to a polymer with a repeating aminophenol unit in the backbone. google.com

Epoxidation and Dihydroxylation Reactions

Epoxidation of the alkene can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through metal-catalyzed processes. wikipedia.org This reaction would convert the double bond into a three-membered oxirane ring, a versatile intermediate for further transformations. The presence of the amine and phenol groups might lead to side reactions or require specific, mild conditions to ensure selectivity for the alkene. jsynthchem.combme.hu

Dihydroxylation converts the alkene into a vicinal diol (a 1,2-diol). This is typically accomplished using osmium tetroxide (OsO₄) with a co-oxidant (Upjohn dihydroxylation) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. wikipedia.orgwikipedia.org These reagents typically result in syn-dihydroxylation, where both hydroxyl groups add to the same face of the double bond. The Sharpless asymmetric dihydroxylation could be employed to achieve enantioselective synthesis of one of the diol enantiomers. wikipedia.org

| Reaction Type | Typical Reagents | Expected Product Structure |

|---|---|---|

| Markovnikov Hydrohalogenation | HBr | Addition of Br to C3 of the butenyl chain. |

| Anti-Markovnikov Hydroamination | R₂NH, Ru or Rh catalyst | Addition of NR₂ to the terminal C4 of the butenyl chain. berkeley.edunih.gov |

| Cross-Metathesis | CH₂=CHR, Grubbs' Catalyst | New internal alkene formed at C3-C4. |

| Epoxidation | m-CPBA | Oxirane (epoxide) ring at C3-C4. |

| Syn-Dihydroxylation | OsO₄ (cat.), NMO | Diol at C3-C4 with syn stereochemistry. wikipedia.org |

Cascade and Multicomponent Reactions Utilizing this compound

Cascade reactions, where a sequence of transformations occurs in a single operation without isolating intermediates, offer a powerful route to molecular complexity. wikipedia.orgnih.gov this compound is an excellent candidate for such reactions due to its multiple reactive sites.

A hypothetical cascade could be initiated at one functional group, which then generates a new functionality that reacts intramolecularly with another part of the molecule. For instance, an intramolecular Heck reaction could be envisioned. If the phenolic hydroxyl were converted to a triflate and the alkene were subjected to a palladium catalyst, a cyclization could occur to form a six-membered ring.

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure, could also leverage the diverse reactivity of this molecule. ebrary.netorganic-chemistry.org For example, it could participate in a Mannich-type reaction, where the amine reacts with an aldehyde and an enolizable ketone, or an Ugi reaction involving an aldehyde, an isocyanide, and a carboxylic acid. The phenol, amine, and alkene groups provide multiple handles for designing novel MCRs to rapidly build complex molecular scaffolds. nih.gov

Neighboring Group Participation and Anchimeric Assistance Studies

The structure of this compound is perfectly arranged for the study of neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.org NGP is the intramolecular participation of a functional group in a reaction, which can lead to significant rate enhancements and stereochemical control. dalalinstitute.com

In this molecule, three different groups could potentially act as internal nucleophiles in a substitution reaction at the benzylic carbon (C1, the carbon bearing the amino group):

The Amino Group: The lone pair on the nitrogen atom can attack C1 if a leaving group is present, forming a strained four-membered azetidinium ion intermediate. This type of participation often results in retention of stereochemistry at the reaction center.

The Alkene π-Bond: The π-electrons of the C=C double bond are nucleophilic and can participate in the displacement of a leaving group at C1. This is a well-documented phenomenon that proceeds through a cyclopropylmethyl-like cationic intermediate and can lead to rate accelerations of many orders of magnitude. wikipedia.orgdalalinstitute.comschoolbag.info

The Phenolic Ring: The π-system of the aromatic ring can also participate, forming a spirocyclic intermediate known as a phenonium ion. wikipedia.orglibretexts.orgscribd.com This delocalizes the developing positive charge and accelerates the reaction. libretexts.org

Studying the solvolysis rates of a derivative, such as 4-(1-(methylsulfonyloxy)but-3-en-1-yl)phenol, compared to saturated or non-aromatic analogues would provide quantitative data on the extent of anchimeric assistance provided by each of these neighboring groups. The product distribution and stereochemistry would reveal the operative mechanistic pathways. dalalinstitute.comlibretexts.org

Advanced Spectroscopic and Structural Investigations of 4 1 Aminobut 3 En 1 Yl Phenol

High-Resolution NMR Spectroscopy for Conformational Analysis and Dynamic Processes

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. spectrabase.comauremn.org.brnih.gov For 4-(1-aminobut-3-en-1-yl)phenol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments would provide a comprehensive understanding of its conformational preferences and dynamic processes.

The conformational flexibility of this compound arises primarily from rotation around the C-C single bonds in the aminobutene side chain and the C-C bond connecting the side chain to the phenol (B47542) ring. The chiral center at the benzylic carbon adds to the structural complexity, leading to diastereotopic protons in its vicinity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and restricted bond rotations. The aromatic protons of the phenol ring would likely appear as two distinct doublets in the range of 6.5-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The vinyl protons of the butene chain would exhibit characteristic shifts and coupling constants, with the terminal protons appearing around 5.0-6.0 ppm and the internal vinyl proton at a slightly downfield position. The methine proton attached to the nitrogen and the benzylic carbon would likely be a multiplet in the region of 3.5-4.5 ppm. The methylene (B1212753) protons would also display complex splitting patterns due to their diastereotopic nature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms and their electronic environments. The aromatic carbons would resonate in the range of 115-160 ppm, with the carbon bearing the hydroxyl group being the most deshielded. The olefinic carbons are expected to appear between 110 and 140 ppm. The benzylic carbon attached to the amino group would likely resonate around 50-60 ppm.

Conformational Analysis and Dynamic Processes: Two-dimensional NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), would be crucial for determining the preferred conformation of the aminobutene side chain relative to the phenol ring. Through-space correlations between protons on the side chain and the aromatic ring would provide insights into their spatial proximity. Variable temperature NMR studies could be employed to investigate dynamic processes such as the interconversion between different rotamers. nih.gov By analyzing the changes in chemical shifts and coupling constants with temperature, it would be possible to determine the thermodynamic parameters for these conformational changes.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃ (based on analogous compounds)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to OH) | 6.7 - 6.9 | d |

| Aromatic (meta to OH) | 7.0 - 7.2 | d |

| Vinyl (=CH₂) | 5.1 - 5.3 | m |

| Vinyl (-CH=) | 5.7 - 5.9 | m |

| Benzylic CH-N | 4.0 - 4.3 | m |

| Allylic CH₂ | 2.3 - 2.6 | m |

| NH₂ | 1.5 - 2.5 | br s |

| OH | 4.5 - 5.5 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃ (based on analogous compounds)

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-OH | 154 - 156 |

| Aromatic C-CH | 130 - 132 |

| Aromatic CH (ortho to OH) | 115 - 117 |

| Aromatic CH (meta to OH) | 128 - 130 |

| Vinyl =CH₂ | 116 - 118 |

| Vinyl -CH= | 135 - 137 |

| Benzylic CH-N | 55 - 60 |

| Allylic CH₂ | 40 - 45 |

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Tautomerism Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and intermolecular interactions within a molecule. scispace.comaip.org For this compound, these techniques are particularly useful for studying hydrogen bonding involving the phenolic hydroxyl and amino groups, as well as investigating the possibility of tautomeric equilibria.

Hydrogen Bonding: The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor and acceptor) allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the phenolic hydroxyl group and the nitrogen atom of the amino group, or between the amino group and the π-system of the benzene ring. This would be observed in the FT-IR spectrum as a broadening and red-shifting of the O-H and N-H stretching vibrations compared to their non-hydrogen-bonded counterparts.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding is expected, leading to the formation of dimers or larger aggregates. This would result in significant broadening of the O-H and N-H stretching bands in the FT-IR spectrum, typically in the range of 3200-3500 cm⁻¹.

Tautomerism: While less common for simple phenols, the possibility of keto-enol tautomerism could be investigated, particularly in different solvent environments. The presence of a keto tautomer would give rise to a characteristic C=O stretching vibration in the FT-IR and Raman spectra, typically around 1650-1700 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (based on analogous compounds)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| O-H Stretch (free) | 3600 - 3650 | FT-IR |

| O-H Stretch (H-bonded) | 3200 - 3500 | FT-IR |

| N-H Stretch | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Olefinic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| C=C Stretch (aromatic) | 1500 - 1600 | FT-IR, Raman |

| C=C Stretch (olefinic) | 1640 - 1680 | Raman |

| C-O Stretch | 1200 - 1300 | FT-IR |

| C-N Stretch | 1000 - 1250 | FT-IR |

X-Ray Crystallography for Solid-State Structure Elucidation of this compound and its Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound or a suitable crystalline derivative would provide definitive information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

Solid-State Conformation: The crystal structure would reveal the preferred conformation of the aminobutene side chain relative to the phenol ring in the solid state. This conformation is influenced by a combination of steric and electronic effects, as well as the packing forces within the crystal lattice.

Intermolecular Interactions: The packing of molecules in the crystal lattice is dictated by intermolecular forces, primarily hydrogen bonding. The crystal structure would show the detailed network of hydrogen bonds formed between the hydroxyl and amino groups of neighboring molecules. This information is crucial for understanding the physical properties of the solid, such as its melting point and solubility.

Bond Lengths and Angles: X-ray crystallography provides highly accurate measurements of bond lengths and bond angles. This data can be used to assess the degree of conjugation between the phenol ring and the vinyl group, and to identify any structural distortions caused by steric strain or hydrogen bonding.

Table 4: Predicted Key Bond Lengths and Angles for this compound from X-ray Crystallography (based on analogous compounds)

| Parameter | Predicted Value |

| C-O (phenol) Bond Length | 1.36 - 1.38 Å |

| C-N Bond Length | 1.45 - 1.49 Å |

| C=C (olefin) Bond Length | 1.32 - 1.35 Å |

| C-C-O Bond Angle | 118 - 122° |

| C-C-N Bond Angle | 108 - 112° |

Circular Dichroism Spectroscopy for Chiral this compound Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light by a sample. Since this compound possesses a chiral center, its enantiomers are expected to exhibit mirror-image CD spectra.

The CD spectrum of a chiral derivative of this compound would be sensitive to the conformation of the molecule, particularly the spatial arrangement of the chromophores (the phenol ring and the vinyl group) relative to the chiral center. The sign and magnitude of the Cotton effects in the CD spectrum can be used to determine the absolute configuration of the chiral center, often with the aid of theoretical calculations.

Furthermore, CD spectroscopy can be used to study the interactions of chiral this compound derivatives with other chiral molecules, such as proteins or nucleic acids. Changes in the CD spectrum upon binding can provide information about the binding mode and the conformational changes that occur upon complex formation.

High-Resolution Mass Spectrometry Techniques for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a fundamental tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. libretexts.orglibretexts.org For this compound, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR) would provide precise mass measurements of the molecular ion and its fragment ions.

Fragmentation Pathways: The fragmentation of the molecular ion of this compound is expected to be directed by the functional groups present. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which would lead to the formation of a stable iminium ion. The presence of the phenol ring would likely lead to the formation of a stable benzylic cation through cleavage of the bond between the benzylic carbon and the rest of the side chain. The loss of small neutral molecules such as water (from the hydroxyl group) or ammonia (B1221849) (from the amino group) is also a possibility.

By analyzing the accurate masses of the fragment ions, it is possible to determine their elemental compositions and propose plausible fragmentation mechanisms. This information is invaluable for the structural confirmation of the molecule and for the identification of related compounds in complex mixtures.

Table 5: Predicted Major Fragment Ions for this compound in ESI-MS/MS

| m/z of Fragment Ion | Proposed Structure/Loss |

| [M+H]⁺ - NH₃ | Loss of ammonia |

| [M+H]⁺ - H₂O | Loss of water |

| [C₈H₈O]⁺ | Cleavage of the aminobutene side chain |

| [C₄H₈N]⁺ | Alpha-cleavage product |

Surface-Enhanced Raman Scattering (SERS) Studies on Adsorption and Orientation

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed information about molecules adsorbed on nanostructured metal surfaces, typically silver or gold. nih.govresearchgate.netspectroscopyonline.com SERS studies of this compound would offer insights into its adsorption behavior and orientation on such surfaces.

Adsorption Mechanism: The adsorption of this compound onto a metal surface can occur through several of its functional groups: the lone pair of electrons on the nitrogen atom, the lone pairs on the oxygen atom of the hydroxyl group, or the π-system of the aromatic ring. The SERS spectrum would reveal which of these groups is primarily involved in the interaction with the surface. For example, a strong enhancement of the vibrational modes associated with the amino group would suggest that adsorption occurs primarily through the nitrogen atom.

Molecular Orientation: The enhancement of Raman signals in SERS is highly dependent on the orientation of the molecule with respect to the metal surface. By analyzing the relative intensities of different vibrational modes in the SERS spectrum, it is possible to deduce the orientation of the adsorbed molecule. For instance, if the molecule is adsorbed in an upright orientation with the phenol ring perpendicular to the surface, the out-of-plane bending modes of the aromatic ring would be expected to be strongly enhanced.

SERS can also be used to study chemical reactions occurring at the metal surface, such as dimerization or decomposition of the analyte molecule, which can be induced by the laser irradiation used in the experiment.

Computational Chemistry and Theoretical Studies of 4 1 Aminobut 3 En 1 Yl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

There are no published studies detailing Density Functional Theory (DFT) calculations for 4-(1-Aminobut-3-en-1-yl)phenol. Consequently, data relating to its electronic properties and reactivity are unavailable.

Frontier Molecular Orbital (FMO) Analysis

Specific values for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap for this compound have not been reported. Such data would be crucial for understanding the molecule's kinetic stability and chemical reactivity.

Natural Bond Orbital (NBO) Analysis

No Natural Bond Orbital (NBO) analysis has been documented for this compound. This type of analysis would provide insights into intramolecular charge transfer, donor-acceptor interactions, and the stabilization energy associated with hyperconjugative interactions, but this information is not currently available.

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

There is no record of molecular dynamics simulations being performed on this compound. These simulations are essential for exploring its conformational landscape, understanding its flexibility, and studying how its structure and behavior are influenced by different solvents.

Theoretical Studies on Intramolecular and Intermolecular Interactions

Detailed theoretical examinations of the non-covalent interactions within and between molecules of this compound have not been published.

Quantum Theory of Atoms in Molecules (AIM) Analysis

A Quantum Theory of Atoms in Molecules (AIM) analysis, which would characterize the nature of chemical bonds and non-covalent interactions through topological properties of the electron density, has not been reported for this compound.

Hirshfeld Surface Analysis

Similarly, Hirshfeld surface analysis, a tool for visualizing and quantifying intermolecular interactions in molecular crystals, has not been applied to this compound according to available literature. This leaves a gap in the understanding of its potential crystal packing and intermolecular contact patterns.

4 1 Aminobut 3 En 1 Yl Phenol As a Precursor in Complex Molecule Synthesis

Synthesis of Natural Product Scaffolds and Analogs

The structural motifs present in 4-(1-Aminobut-3-en-1-yl)phenol make it an attractive starting material for the synthesis of various natural product scaffolds, particularly alkaloids and other polycyclic systems. nih.gov The strategic positioning of the amine, phenyl, and alkene groups allows for a range of intramolecular and intermolecular cyclization strategies to build molecular complexity.

Key synthetic strategies could involve:

Pictet-Spengler and Related Cyclizations: The primary amine and the electron-rich phenol (B47542) ring are suitably arranged for reactions analogous to the Pictet-Spengler synthesis. Condensation with an aldehyde or ketone could initiate an intramolecular electrophilic aromatic substitution, leading to the formation of tetrahydroisoquinoline-like scaffolds, which are core structures in many alkaloids.

Ring-Closing Metathesis (RCM): The terminal alkene provides a handle for RCM reactions. By attaching another alkenyl chain to the amine or phenol group, complex polycyclic and macrocyclic structures can be assembled. This approach is a cornerstone of diversity-oriented synthesis, enabling the rapid generation of libraries of natural-product-like molecules. nih.gov

Cascade Reactions: The molecule is well-suited for cascade reactions where a single synthetic operation triggers the formation of multiple bonds and rings. For instance, an initial reaction at the amine could be followed by a cyclization involving the alkene and the aromatic ring, leading to densely functionalized polycyclic frameworks in a single step. frontiersin.org

The inherent chirality at the C-1 position of the side chain is another significant feature, allowing for the stereoselective synthesis of complex targets.

| Potential Scaffold | Key Reaction Type | Relevant Functional Groups |

| Tetrahydroisoquinolines | Pictet-Spengler Reaction | Amine, Phenol Ring |

| Fused Polycycles | Intramolecular Heck Reaction | Alkene, Phenol Ring (as aryl halide) |

| Macrocycles/Bridged Rings | Ring-Closing Metathesis | Alkene, Derivatized Amine/Phenol |

| Indole-based Alkaloids | Fischer Indole Synthesis (variant) | Amine, Derivatized Phenol |

Derivatization for Material Science Applications

The distinct functional groups of this compound allow for its incorporation into various materials, imparting specific properties such as thermal stability, conductivity, or biological activity.

Polymer Synthesis: The phenol moiety is a classic component of polymers like phenolics (resins), polycarbonates, and polyesters. The presence of the amine and vinyl groups offers additional sites for polymerization or cross-linking.

Vinyl Polymerization: The terminal alkene can undergo radical, cationic, or anionic polymerization to form polystyrene-like polymers with pendant aminophenol groups.

Polycondensation: The amine and phenol groups can participate in polycondensation reactions with diacids, diacyl chlorides, or epoxides to form polyamides, polyesters, or epoxy resins.

Surface Modification: The compound can be used to functionalize surfaces. The amine group can form covalent bonds with surfaces rich in carboxyl or epoxy groups, while the phenol can be used for grafting onto other substrates. The pendant vinyl group would then be available for further "grafting-from" polymerization.

Functional Monomers: As a functional monomer, it can be copolymerized with other monomers (e.g., styrene, acrylates) to introduce specific functionalities into the final material, such as antioxidant properties (from the phenol), improved adhesion (from the amine and phenol), or sites for post-polymerization modification.

| Material Type | Role of Precursor | Key Functional Group(s) Involved |

| Epoxy Resins | Curing Agent/Hardener | Primary Amine |

| Polyesters/Polyamides | Monomer | Phenol, Amine |

| Functional Polymers | Monomer for Addition Polymerization | Alkene (Vinyl Group) |

| Modified Surfaces | Surface Grafting Agent | Amine, Phenol |

Development of Novel Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and chemical biology. This compound is a versatile substrate for synthesizing a variety of heterocyclic systems. mdpi.com The interplay between its functional groups enables the construction of five, six, and even larger-membered rings. semanticscholar.orgwisdomlib.org

Potential synthetic routes include:

Synthesis of Pyrroles and Pyrrolidines: The primary amine can react with 1,4-dicarbonyl compounds in a Paal-Knorr synthesis to yield substituted pyrroles. Alternatively, the alkene can be utilized in 1,3-dipolar cycloaddition reactions with azomethine ylides to generate substituted pyrrolidines.

Formation of Pyridines: A Hantzsch-type pyridine synthesis could be envisioned by reacting the enamine derived from the primary amine with a β-dicarbonyl compound and an aldehyde.

Oxygen and Nitrogen-Containing Heterocycles: The phenol group can participate in cyclization reactions to form benzofurans or chromenes. For example, intramolecular cyclization involving the alkene could lead to dihydrobenzofuran derivatives. Combining the reactivity of the amine and the phenol, reactions with reagents like phosgene or thiophosgene could yield benzoxazine or benzothiazine derivatives.

| Heterocyclic Ring System | Potential Synthetic Method | Key Functional Group(s) Involved |

| Pyrrole | Paal-Knorr Synthesis | Amine |

| Pyrrolidine | 1,3-Dipolar Cycloaddition | Alkene, Amine (as part of dipole) |

| Benzofuran | Intramolecular Cyclization | Phenol, Alkene |

| Quinoline | Friedländer Annulation (variant) | Amine, Phenol Ring |

| Benzoxazine | Reaction with Phosgene/Aldehyde | Amine, Phenol |

Applications in Peptide Chemistry and Bioconjugation Strategies

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a critical tool in drug development, diagnostics, and fundamental biological research. The functional groups of this compound make it a candidate for use as a linker or a modifiable building block in this field.

Amine-Directed Conjugation: The primary amine is a common target for bioconjugation. It can readily react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This allows the molecule to be attached to proteins, peptides, or other biomolecules that have been functionalized with an NHS ester. nih.gov

Non-Natural Amino Acid: The molecule can be considered a non-natural amino acid analog. After protecting the amine and activating the phenol (or vice-versa), it could potentially be incorporated into peptide chains using solid-phase peptide synthesis (SPPS), introducing a unique side chain with both phenolic and vinylic functionality.

Thiol-Ene "Click" Chemistry: The terminal alkene is a substrate for the thiol-ene reaction, a "click" chemistry reaction that proceeds with high efficiency and selectivity under mild conditions. A biomolecule containing a thiol group (such as cysteine in a protein) can be conjugated to the vinyl group of this compound.

| Bioconjugation Strategy | Target Biomolecule Functionality | Key Precursor Functional Group |

| Amide Bond Formation | Activated Carboxylic Acid (e.g., NHS Ester) | Primary Amine |

| Thiol-Ene Reaction | Thiol (e.g., Cysteine Residue) | Alkene (Vinyl Group) |

| Peptide Synthesis Incorporation | Standard SPPS Chemistry | Amine, Phenol (as side chain) |

Role in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent forces. The phenol group of this compound is an excellent hydrogen-bond donor and acceptor, making it a valuable component for designing self-assembling systems and host-guest complexes. nih.gov

Host-Guest Chemistry: The molecule could act as a "guest," fitting into the cavity of a larger "host" molecule like a cyclodextrin, cucurbituril, or calixarene. The phenolic ring would likely be encapsulated within the hydrophobic cavity of the host, while the hydrophilic amino-alkene chain could remain exposed to the solvent.

Self-Assembly: Through hydrogen bonding between the phenol and amine groups, the molecule could self-assemble into larger, ordered structures such as tapes, rosettes, or sheets. The specific arrangement would depend on factors like solvent and temperature.

Functional Building Block for Hosts: The compound could be used as a starting material to build larger host molecules. For example, it could be incorporated into the structure of a calixarene or a molecular tweezer, where the phenol provides the structural backbone and the amino-alkene side chain introduces additional binding sites or reactive handles for further functionalization.

| Supramolecular Role | Key Interaction Type | Key Functional Group(s) Involved |

| Guest Molecule | Hydrophobic Interactions, H-Bonding | Phenol Ring, Amine, Phenol |

| Self-Assembling Unit | Hydrogen Bonding, π-π Stacking | Phenol, Amine, Aromatic Ring |

| Component of a Host | Covalent Synthesis | Phenol, Amine, Alkene |

Analytical Methodologies for Tracing and Quantification of 4 1 Aminobut 3 En 1 Yl Phenol in Complex Chemical Mixtures

The accurate detection and quantification of 4-(1-Aminobut-3-en-1-yl)phenol in complex matrices, such as environmental samples, biological tissues, or chemical reaction mixtures, necessitate the use of sophisticated analytical methodologies. The compound's structure, featuring a chiral center, a primary amine, a phenol (B47542) group, and an alkene moiety, allows for a diverse range of analytical strategies. These techniques leverage the unique chemical and physical properties conferred by these functional groups to achieve high sensitivity and selectivity.

Future Research Directions and Emerging Opportunities for 4 1 Aminobut 3 En 1 Yl Phenol Chemistry

Exploration of Novel Catalytic Transformations

The allylic amine and phenol (B47542) moieties in 4-(1-Aminobut-3-en-1-yl)phenol are ripe for exploration with modern catalytic methods. The development of novel catalytic transformations will be key to unlocking the full synthetic potential of this molecule.

Transition-metal-catalyzed reactions are a cornerstone of modern organic synthesis, and their application to this compound could lead to a diverse array of derivatives. For instance, palladium-catalyzed cross-coupling reactions could be employed to functionalize the phenolic hydroxyl group or the aromatic ring. Furthermore, the allylic amine functionality is a well-known substrate for various transition metal-catalyzed reactions, including asymmetric allylic alkylation and amination, which could be used to introduce additional complexity and stereochemical control. acs.orgincatt.nl Rhodium-catalyzed amination of the phenol group could also provide a direct and atom-economical route to novel aniline (B41778) derivatives. organic-chemistry.org

The presence of both an amine and a phenol group opens up the possibility of developing tandem catalytic reactions. A single catalyst or a combination of catalysts could be used to sequentially or simultaneously transform both functional groups, leading to a rapid increase in molecular complexity from a single starting material.

Integration into Photoredox Chemistry and Sustainable Synthetic Routes

Visible-light photoredox catalysis has emerged as a powerful tool for sustainable synthesis, enabling reactions to proceed under mild conditions with high selectivity. ethz.ch The electron-rich phenol and aniline functionalities are known to be active in photoredox cycles, capable of undergoing single-electron transfer processes. ethz.chresearchgate.net This suggests that this compound and its derivatives could be valuable substrates for photoredox-mediated transformations.

Future research could focus on leveraging the photoreactivity of the phenol group to initiate radical-based reactions. For example, photoredox-catalyzed C-H functionalization of the aromatic ring could provide access to a wide range of substituted phenols. Similarly, the amine functionality can be utilized in photoredox catalysis, for instance, in the generation of α-amino radicals for subsequent C-C bond formation. nih.gov The development of dual catalytic systems, combining photoredox catalysis with other catalytic modes like nickel catalysis, could unlock novel reaction pathways for this molecule. ethz.ch

The use of recyclable organophotoredox catalysts, such as certain phenol derivatives, presents a promising avenue for developing environmentally benign synthetic methods. unipd.it Investigating the potential of this compound derivatives to act as such catalysts could contribute to the growing field of sustainable chemistry.

Advanced Functional Material Design Based on this compound Derivatives

The structural characteristics of this compound make it an attractive monomer for the synthesis of advanced functional materials. The phenol group is a well-established precursor for polymers such as polycarbonates and epoxy resins. wikipedia.org The presence of the amine and alkene functionalities provides additional handles for polymerization and cross-linking, allowing for the creation of materials with tailored properties.

Derivatives of this compound could be incorporated into polymer backbones to introduce specific functionalities. For example, the phenol group can impart antioxidant properties, while the amine group can improve adhesion and thermal stability. researchgate.net The terminal alkene allows for post-polymerization modification via thiol-ene chemistry or other click reactions, enabling the attachment of various functional groups.

Furthermore, the synthesis of macrocyclic arenes containing nitrogen functionalities has been shown to yield materials with interesting molecular recognition and separation properties. mdpi.com Exploring the incorporation of this compound into such macrocyclic structures could lead to the development of novel host-guest systems and functional materials.

Development of Structure-Property Relationships for New Derivatives

A systematic investigation into the structure-property relationships of new derivatives of this compound is crucial for their rational design and application. By synthesizing a library of derivatives with systematic variations in their structure, it will be possible to correlate specific structural features with desired properties. researchgate.netrsc.org

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate various molecular descriptors for the derivatives. imist.ma These descriptors, including electronic properties like HOMO and LUMO energies, can then be correlated with experimentally determined properties such as antioxidant activity, thermal stability, or photophysical characteristics. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed based on this data. rsc.orgnih.gov These models will be invaluable for predicting the properties of yet-to-be-synthesized derivatives, thereby accelerating the discovery of new molecules with optimized performance for specific applications.

| Derivative Class | Potential Property to Investigate | Relevant Analytical/Computational Technique |

| Halogenated Phenols | Electronic Effects on Reactivity | Cyclic Voltammetry, DFT Calculations |

| Alkylated Amines | Steric Influence on Catalytic Activity | Kinetic Studies, Molecular Modeling |

| Polymerized Derivatives | Thermal and Mechanical Properties | Thermogravimetric Analysis (TGA), Tensile Testing |

| Metal Complexes | Photophysical and Catalytic Properties | UV-Vis and Fluorescence Spectroscopy, Reaction Profiling |

Synergistic Approaches with Artificial Intelligence in Chemical Synthesis Design and Discovery

Machine learning models can be trained to predict the outcomes of reactions involving this compound, including reaction yields and selectivity. preprints.org This predictive capability can significantly reduce the number of experiments required, saving time and resources. Furthermore, generative models can be used to design new derivatives with desired properties, which can then be prioritized for synthesis and testing. mdpi.com The integration of AI with automated synthesis platforms could enable the high-throughput synthesis and screening of libraries of this compound derivatives, further accelerating the pace of discovery. nih.gov

| AI Application | Potential Impact on this compound Chemistry |

| Retrosynthesis Planning | Rapidly identify efficient synthetic routes to novel derivatives. |

| Reaction Outcome Prediction | Optimize reaction conditions and minimize experimental effort. |

| De Novo Molecular Design | Generate novel derivatives with tailored properties for specific applications. |

| Automated Synthesis | Enable high-throughput synthesis and screening of compound libraries. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1-Aminobut-3-en-1-yl)phenol, and how can reaction conditions be optimized?

- Methodological Answer : A viable approach involves palladium-catalyzed hydrogenation or allylic rearrangement reactions. For example, Lindlar catalyst or ligand-modified Pd nanoparticles can be used to control selectivity in hydrogenation steps, minimizing over-reduction of the alkene moiety . Reaction optimization should include screening solvents (e.g., ethanol, THF), temperature (25–80°C), and catalyst loading (1–5 mol%) to maximize yield and purity. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the amine and alkene functionalities. Mass spectrometry (MS) with electron ionization (EI) provides molecular weight validation . UV-Vis spectroscopy (λmax ~255 nm) can monitor phenolic groups . High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures purity assessment .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of vapors. Store the compound at -20°C in airtight containers to prevent degradation . Emergency procedures should include immediate rinsing with water for skin/eye contact and consultation with a poison control center if ingested .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electronic structure, including amine lone pairs and alkene π-orbital interactions. Thermochemical data (e.g., ΔrH° values) from NIST databases validate computational predictions. Molecular dynamics simulations assess conformational stability in solvents like water or DMSO.

Q. How should researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

- Methodological Answer : Cross-reference experimental data from peer-reviewed sources (e.g., NIST Chemistry WebBook ) with in-house calorimetry. Validate discrepancies using high-precision techniques like isothermal titration calorimetry (ITC) or differential scanning calorimetry (DSC). Statistical analysis (e.g., Bland-Altman plots) quantifies systematic errors .

Q. What experimental strategies are recommended for studying the compound’s stability under oxidative or hydrolytic stress?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Oxidative conditions : 3% H₂O₂ at 40°C for 24–72 hours.

- Hydrolytic conditions : Buffered solutions (pH 1.2, 4.5, 7.4) at 37°C.

Analyze degradation products via LC-MS and compare with control samples. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .

Q. How can structure-activity relationship (SAR) studies be designed to improve the biological activity of derivatives?

- Methodological Answer : Systematically modify the amine or alkene groups (e.g., alkylation, acylation) and screen derivatives against target receptors (e.g., antimicrobial assays). Use in vitro assays (MIC for antibacterial activity) and molecular docking to prioritize candidates. Validate selectivity via cytotoxicity testing on mammalian cell lines .

Q. What methodologies are appropriate for assessing the environmental impact of this compound?

- Methodological Answer : Perform OECD-compliant tests:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.